molecular formula C20H19N3OS B1235415 3-(2-Oxolanylmethylthio)-5,6-diphenyl-1,2,4-triazine

3-(2-Oxolanylmethylthio)-5,6-diphenyl-1,2,4-triazine

Cat. No. B1235415
M. Wt: 349.5 g/mol
InChI Key: FNAUWAQVSINIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxolanylmethylthio)-5,6-diphenyl-1,2,4-triazine is an aryl sulfide.

Scientific Research Applications

Molecular Structures and Reactions

  • The molecular structures of certain 1,2,4-triazine derivatives, which are related to 3-(2-Oxolanylmethylthio)-5,6-diphenyl-1,2,4-triazine, have been examined using X-ray methods. These studies revealed details about the molecular arrangements and the specific forms these compounds can take (Ayato et al., 1981).

Synthesis and Chemical Behavior

  • The synthesis and chemical behavior of 3-functionalized 5,6-diphenyl-1,2,4-triazines, closely related to the compound , have been reviewed. This research provides insights into the unique features and potential applications of these compounds in medicinal, pharmacological, and biological fields (Abdel-Rahman et al., 2015).

Anticancer and Anti-HIV Activities

  • Research has been conducted on various thioethers derived from 3-hydrazone-5,6-diphenyl-1,2,4-triazines, similar in structure to the compound of interest. These studies evaluated their anticancer and anti-HIV activities, indicating the potential for medical applications in treating these conditions (Abdel-Rahman et al., 1993).

Corrosion Inhibition Studies

  • Triazine derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. These findings could have implications for industrial applications, particularly in materials science and engineering (Singh et al., 2018).

Coordination Studies

  • Coordination studies involving 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine and Cu2+ cation have been conducted, which provides insights into the potential for developing complex compounds with various applications, including catalysis and materials science (Machura et al., 2008).

Synthesis of Novel Derivatives

  • The synthesis of novel derivatives bearing the 1,2,4-triazine moiety, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine, has been explored. These compounds have shown potential as antimicrobial agents, suggesting their use in pharmaceuticals and medical research (Ali, 2009).

properties

Product Name

3-(2-Oxolanylmethylthio)-5,6-diphenyl-1,2,4-triazine

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

3-(oxolan-2-ylmethylsulfanyl)-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C20H19N3OS/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)22-23-20(21-18)25-14-17-12-7-13-24-17/h1-6,8-11,17H,7,12-14H2

InChI Key

FNAUWAQVSINIOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

solubility

3.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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